molecular formula C17H18N2O6 B11967996 1,5-Bis(3-nitrophenoxy)pentane CAS No. 131013-49-5

1,5-Bis(3-nitrophenoxy)pentane

Katalognummer: B11967996
CAS-Nummer: 131013-49-5
Molekulargewicht: 346.3 g/mol
InChI-Schlüssel: WCJSSULXVRRUJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Bis(3-nitrophenoxy)pentane is an organic compound with the molecular formula C17H18N2O6 It is characterized by the presence of two nitrophenoxy groups attached to a pentane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-nitrophenoxy)pentane typically involves the reaction of 1,5-dibromopentane with 3-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis(3-nitrophenoxy)pentane can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrophenoxy groups can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile.

Major Products

    Reduction: 1,5-Bis(3-aminophenoxy)pentane.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,5-Bis(3-nitrophenoxy)pentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1,5-Bis(3-nitrophenoxy)pentane is primarily related to its ability to undergo reduction and substitution reactions. The nitro groups can be reduced to amines, which can then interact with various biological targets. The phenoxy groups can participate in interactions with enzymes or receptors, influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,5-Bis(2-nitrophenoxy)pentane
  • 1,5-Bis(4-nitrophenoxy)pentane
  • 1,6-Bis(3-nitrophenoxy)hexane

Uniqueness

Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research .

Eigenschaften

CAS-Nummer

131013-49-5

Molekularformel

C17H18N2O6

Molekulargewicht

346.3 g/mol

IUPAC-Name

1-nitro-3-[5-(3-nitrophenoxy)pentoxy]benzene

InChI

InChI=1S/C17H18N2O6/c20-18(21)14-6-4-8-16(12-14)24-10-2-1-3-11-25-17-9-5-7-15(13-17)19(22)23/h4-9,12-13H,1-3,10-11H2

InChI-Schlüssel

WCJSSULXVRRUJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OCCCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.